![molecular formula C19H16BrNO4S B229750 N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine, also known as NSP, is a novel compound that has been of great interest to the scientific community due to its potential applications in various fields of research. NSP is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.
科学的研究の応用
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and human leukocyte elastase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has also been shown to have anti-inflammatory and anti-cancer properties.
作用機序
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine exerts its effects through the inhibition of various enzymes. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine binds to the active site of enzymes, preventing them from carrying out their normal functions. This leads to a decrease in enzyme activity, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have various biochemical and physiological effects. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have anti-inflammatory effects by inhibiting the activity of human leukocyte elastase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has also been shown to have anti-cancer properties by inhibiting the activity of carbonic anhydrase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
実験室実験の利点と制限
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has several advantages for lab experiments, including its high purity and stability. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is also relatively easy to synthesize, making it a useful tool for various research applications. However, N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity.
将来の方向性
There are several future directions for the research on N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine. One potential direction is the development of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the exploration of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine's potential applications in other fields of research, including materials science and nanotechnology. Further research is needed to fully understand the potential applications of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine and its mechanism of action.
Conclusion:
In conclusion, N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is a novel compound that has potential applications in various fields of research. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have anti-inflammatory and anti-cancer properties and has potential applications in the treatment of various diseases. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its limited solubility in aqueous solutions and potential toxicity. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is needed to fully understand its potential applications and mechanism of action.
合成法
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is synthesized through a series of chemical reactions involving the condensation of 4-bromo-1-naphthalene sulfonic acid with phenylalanine. The synthesis method involves the use of various reagents and solvents, including ethanol, sodium hydroxide, and hydrochloric acid. The final product is obtained through recrystallization from a suitable solvent.
特性
分子式 |
C19H16BrNO4S |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16BrNO4S/c20-16-10-11-18(15-9-5-4-8-14(15)16)26(24,25)21-17(19(22)23)12-13-6-2-1-3-7-13/h1-11,17,21H,12H2,(H,22,23) |
InChIキー |
VMEKKOVMEVEEFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



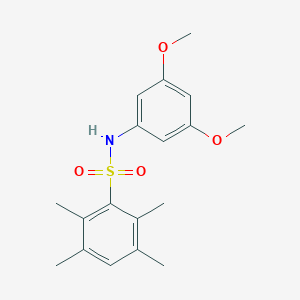
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
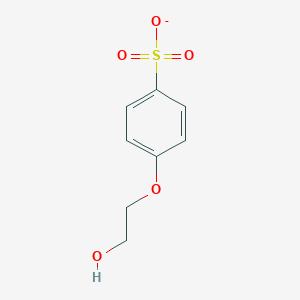
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
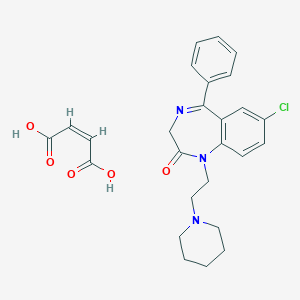
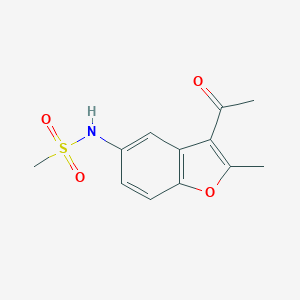
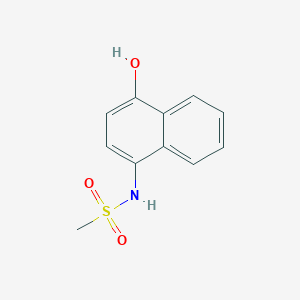
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)